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Compound of Interest

Compound Name:
DL-Tyrosine ethyl ester

hydrochloride

CAS No.: 5619-08-9

Cat. No.: B6331446

Get Quote

Introduction & Scope
DL-Tyrosine Ethyl Ester Hydrochloride (DL-TEE) is a synthetic substrate used to assay the

activity of serine proteases, particularly

-chymotrypsin (EC 3.4.21.1). Unlike the standard BTEE assay which monitors the hydrolysis of
a benzoyl-protected ester at 256 nm, the TEE assay typically monitors the cleavage of the ethyl
ester bond at 237 nm.

Critical Distinction: Most commercial protocols assume the use of L-isomers. When using DL-

TEE, the presence of the D-isomer (50% of the mixture) introduces two kinetic challenges:

Effective Concentration: Only the L-isomer is a substrate.

Competitive Inhibition: The D-isomer may act as a competitive inhibitor, altering the apparent

.
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Chemical & Physical Properties[1][2][3][4][5][6][7]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Principle of Assay
The assay relies on the differential UV absorbance between the ester substrate and the

hydrolyzed products. Chymotrypsin catalyzes the hydrolysis of the ester bond at the carboxyl

terminus of the tyrosine residue.[1]

Detection: The cleavage of the ester bond results in a decrease in absorbance at 237 nm.

Note: While BTEE increases absorbance at 256 nm, TEE/ATEE assays typically measure a

decrease at 237 nm.

Kinetic Model of Racemic Substrate
The following diagram illustrates the kinetic "trap" when using DL-substrates. The enzyme (

) can bind the active L-substrate (

) or the inactive D-isomer (

).
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Figure 1: Kinetic pathway showing the competitive inhibition potential of the D-isomer in DL-

TEE mixtures.

Pre-Assay Validation: Determining
Because literature values for extinction coefficients vary by pH and buffer ionic strength, and

because DL-TEE is less common than BTEE, you must experimentally determine the

differential extinction coefficient (

) for your specific conditions. Do not rely on generic values.

Protocol A: Coefficient Determination
Prepare Hydrolyzed Standard: Dissolve 10 mg of L-Tyrosine (free acid) in 10 mL of Assay

Buffer.

Prepare Substrate Standard: Dissolve equivalent molar amount of DL-TEE in Assay Buffer.

Measure: Record

of both solutions.

Calculate:

Typical
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is approximately 0.9 – 1.3 mM⁻¹cm⁻¹.

Standard Assay Protocol (Continuous
Spectrophotometric)
Reagents

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM

. (Calcium stabilizes Chymotrypsin).

Enzyme Solution:

-Chymotrypsin dissolved in 1 mM HCl (prevents autolysis). Store on ice.

Substrate Solution (20 mM): Dissolve 49.1 mg DL-TEE HCl in 10 mL of 50%

Methanol/Water.

Note: Methanol aids solubility. Ensure final methanol concentration in cuvette is <10% to

avoid denaturation.

Experimental Workflow
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Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.
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Step-by-Step Procedure
Instrument Setup: Set spectrophotometer to 237 nm and thermostat to 25°C. Zero with air or

buffer.

Blank Preparation: In a quartz cuvette, add:

1.5 mL Assay Buffer

1.4 mL Water

0.1 mL Substrate Solution

Mix and record baseline stability.[2] (Esters hydrolyze spontaneously; a high background

rate indicates bad substrate).

Test Reaction: In a fresh cuvette, add:

1.5 mL Assay Buffer

1.3 mL Water

0.1 mL Substrate Solution

Incubation: Incubate inside the spectrophotometer for 3–4 minutes to reach thermal

equilibrium.

Initiation: Add 0.1 mL Enzyme Solution. Mix immediately by inversion (do not vortex

vigorously).

Measurement: Record the decrease in absorbance at 237 nm for 3–5 minutes.

Calculation: Select the linear portion of the curve (usually the first 1-2 minutes).

: 3.0 mL[2]

: Determined in Protocol A (approx 0.9 - 1.3)

Kinetic Analysis for DL-Substrates
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When calculating

and

using DL-TEE, you must correct the substrate concentration axis.

The Correction: If you prepare a 10 mM solution of DL-TEE, the concentration of the active

substrate

is only 5 mM.

Inhibition Check: If the D-isomer acts as a competitive inhibitor, the apparent

(

) will be higher than the true

of the L-isomer.

Since

in a racemic mixture, the inhibition effect scales with concentration, potentially linearizing the
Lineweaver-Burk plot but altering the slope. Report values as "Apparent kinetic parameters
with DL-substrate."

Troubleshooting & Controls
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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